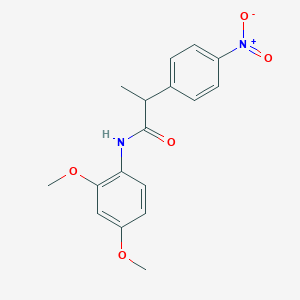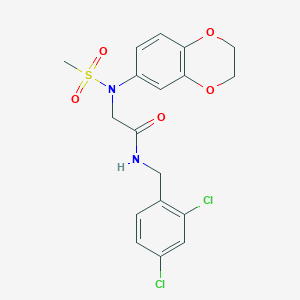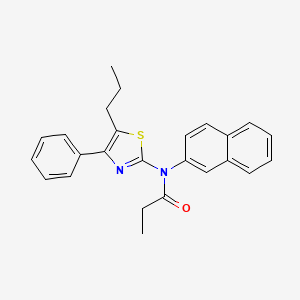![molecular formula C18H27NO6 B4076361 N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4076361.png)
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate
Übersicht
Beschreibung
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate, also known as MPBC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPBC is a cyclic amine that is structurally similar to other well-known compounds such as amphetamines and phenethylamines. However, unlike these compounds, MPBC has a unique chemical structure that allows it to interact with specific receptors in the brain and produce a range of effects.
Wirkmechanismus
The mechanism of action of N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate is complex and not yet fully understood. However, it is believed that this compound interacts with specific receptors in the brain, including dopamine, norepinephrine, and serotonin receptors. These interactions result in the release of neurotransmitters that are responsible for the various effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose and duration of exposure. In general, this compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in cognitive function. This compound has also been shown to increase blood flow to the brain, which can enhance brain function and improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate for lab experiments is its ability to enhance cognitive function and improve memory retention. This makes it a valuable tool for researchers studying the brain and its functions. However, the complex synthesis process of this compound and its potential for abuse make it a challenging compound to work with. Additionally, the lack of understanding of the long-term effects of this compound on the brain and the potential for adverse effects make it a compound that requires further research.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate. One potential area of research is the development of new drugs that can treat cognitive disorders such as Alzheimer's disease and ADHD. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has the potential to revolutionize the field of neuroscience and the development of new drugs. Its unique chemical structure and ability to interact with specific receptors in the brain make it a promising candidate for the treatment of cognitive disorders. However, further research is needed to fully understand the mechanism of action of this compound and its potential for adverse effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate has been the subject of extensive research in recent years, with a focus on its potential applications in various fields. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have a range of effects on the brain. Studies have shown that this compound can enhance cognitive function, improve memory retention, and increase focus and attention. These effects make this compound a promising candidate for the development of new drugs that can treat cognitive disorders such as Alzheimer's disease and ADHD.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-18-15-9-6-10-16(13-15)19-12-5-4-11-17-14-7-2-3-8-14;3-1(4)2(5)6/h6,9-10,13-14,17H,2-5,7-8,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKZPRNERDBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)
![3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B4076286.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate](/img/structure/B4076301.png)

![1-{3-[(4-chlorophenyl)thio]propyl}piperazine oxalate](/img/structure/B4076317.png)

methyl]-8-quinolinol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![1-[4-(4-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4076353.png)
![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)
![1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076365.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076370.png)